

# Synthesis of Boropinal C and Boropinol A: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Boropinal*

Cat. No.: *B1243317*

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Currently, detailed and publicly available peer-reviewed synthetic protocols for **Boropinal C** and Boropinol A are not readily found in standard chemical literature databases. The specific structures and synthetic pathways for these compounds appear to be proprietary, not yet published, or referenced under alternative nomenclature that is not widely indexed.

This document aims to provide a foundational guide for researchers interested in the synthesis of similar boronic acid-containing heterocyclic compounds, drawing upon general principles and established methodologies in organic synthesis. The protocols and data presented here are illustrative and should be adapted based on the specific structural features of **Boropinal C** and Boropinol A once that information becomes available.

## Table 1: Illustrative Quantitative Data for Boronic Acid Synthesis

As specific data for **Boropinal C** and Boropinol A is unavailable, this table presents typical data for key transformations in the synthesis of arylboronic acids and related heterocycles. This data is for illustrative purposes to guide experimental design and expectation.

Step No.	Reaction Type	Starting Material	Reagent(s)	Solvent	Temp (°C)	Time (h)	Yield (%)	Analytical Data (Illustrative)
1	Miyaura Borylation	Aryl Halide	Bis(pinacolato)diboron, Pd(dppf)Cl <sub>2</sub> , KOAc	Dioxane	80	12	85-95	<sup>1</sup> H NMR, <sup>13</sup> C NMR, LC-MS
2	Suzuki Coupling	Arylboronic Ester	Aryl Halide, Pd(PPh <sub>3</sub> ) <sub>4</sub> , Na <sub>2</sub> CO <sub>3</sub>	Toluene /EtOH/ H <sub>2</sub> O	90	8	70-90	<sup>1</sup> H NMR, <sup>13</sup> C NMR, LC-MS, HRMS
3	Cyclization (e.g., Pictet-Spengler)	Tryptamine derivative	Aldehyde/Ketone, TFA	CH <sub>2</sub> Cl <sub>2</sub>	25	24	60-80	<sup>1</sup> H NMR, <sup>13</sup> C NMR, IR, HRMS

## Experimental Protocols (General Methodologies)

The following are generalized protocols for key reactions often employed in the synthesis of complex heterocyclic molecules containing boronic acids. These should be considered as starting points for the development of a specific synthetic route to **Boropinal C** and **Boropinol A**.

### Protocol 1: Synthesis of an Arylboronic Ester via Miyaura Borylation

This protocol describes a standard procedure for the palladium-catalyzed borylation of an aryl halide to form a pinacol boronate ester, a common precursor to boronic acids.

Materials:

- Aryl halide (1.0 eq)
- Bis(pinacolato)diboron ( $B_2pin_2$ ) (1.1 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ ) (0.03 eq)
- Potassium acetate (KOAc) (3.0 eq)
- Anhydrous 1,4-dioxane
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add  $Pd(dppf)Cl_2$  (0.03 eq) to the flask.
- Add anhydrous 1,4-dioxane via syringe.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite.

- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.

## Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic ester with an aryl halide.

Materials:

- Arylboronic ester (1.0 eq)
- Aryl halide (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ ) (0.05 eq)
- 2 M Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- Toluene and Ethanol
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

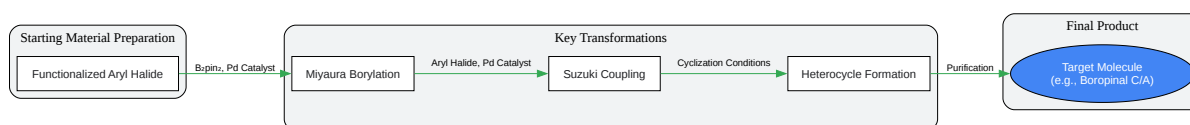
Procedure:

- To a round-bottom flask, add the arylboronic ester (1.0 eq) and the aryl halide (1.2 eq).
- Add a 4:1 mixture of toluene and ethanol.
- Degas the solution by bubbling with an inert gas for 15-20 minutes.
- Add  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq) to the reaction mixture.

- Add the 2 M sodium carbonate solution.
- Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours under an inert atmosphere.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Separate the organic layer and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to obtain the coupled product.

## Visualizations

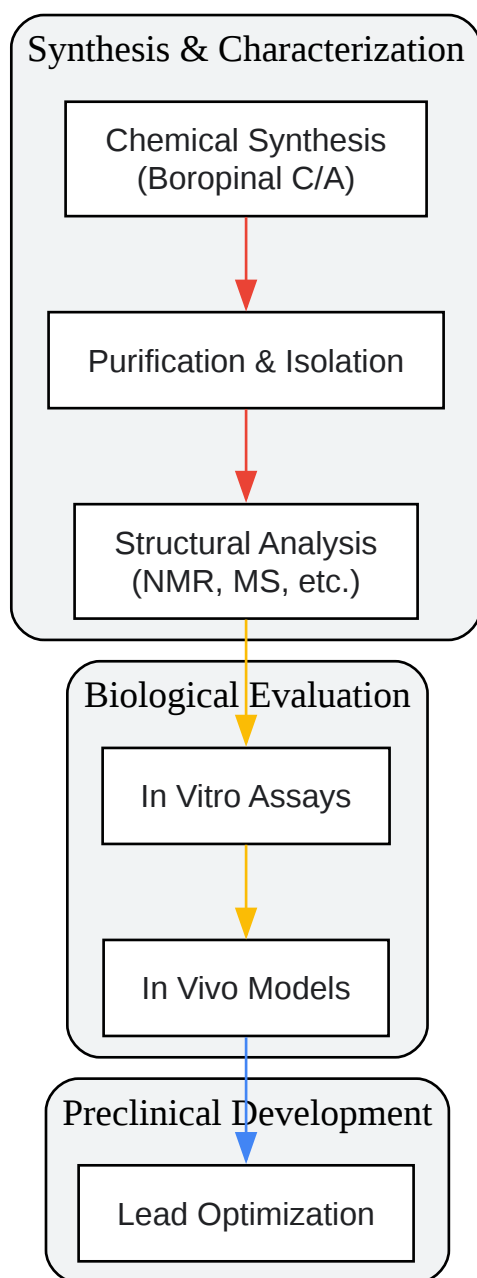
### Diagram 1: General Workflow for Synthesis of Boronic Acid-Containing Heterocycles



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Caption: General synthetic workflow for boronic acid-containing heterocycles.

### Diagram 2: Logical Relationship in Drug Development



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Caption: Logical progression from synthesis to preclinical development.

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